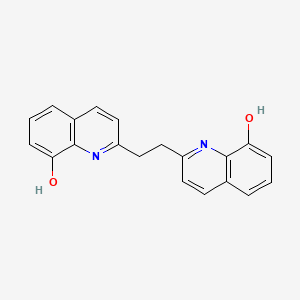

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)

Beschreibung

BenchChem offers high-quality 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

249614-38-8 |

|---|---|

Molekularformel |

C20H16N2O2 |

Molekulargewicht |

316.4 g/mol |

IUPAC-Name |

2-[2-(8-hydroxyquinolin-2-yl)ethyl]quinolin-8-ol |

InChI |

InChI=1S/C20H16N2O2/c23-17-5-1-3-13-7-9-15(21-19(13)17)11-12-16-10-8-14-4-2-6-18(24)20(14)22-16/h1-10,23-24H,11-12H2 |

InChI-Schlüssel |

OKCULIMOMSXPBQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=NC4=C(C=CC=C4O)C=C3 |

Herkunft des Produkts |

United States |

1,2-bis(8-hydroxyquinolin-2-yl)ethane CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and applications of 1,2-bis(8-hydroxyquinolin-2-yl)ethane , a specialized bidentate/tetradentate ligand used in coordination chemistry and materials science.

Executive Summary

1,2-Bis(8-hydroxyquinolin-2-yl)ethane (often abbreviated as bhqe or BQOEH ) is a symmetric dimeric ligand derived from 8-hydroxyquinoline (oxine).[1] It consists of two 8-hydroxyquinoline moieties connected at the C2 position by an ethane (

Chemical Identity & Properties

Nomenclature and Identification

This compound is a specialized research chemical.[1] While its parent compound (8-hydroxyquinoline) is ubiquitous, the ethane-bridged dimer is typically synthesized in situ or for specific material applications.[1]

| Property | Detail |

| Chemical Name | 1,2-Bis(8-hydroxyquinolin-2-yl)ethane |

| IUPAC Name | 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) |

| Synonyms | 2,2'-Ethylenebis(8-hydroxyquinoline); BQOEH; bhqe |

| Molecular Formula | |

| Molecular Weight | 316.36 g/mol |

| Parent Component | 8-Hydroxyquinoline (CAS 148-24-3) |

| CAS Number | Not widely listed in public commercial indices; typically referenced by specific synthesis (e.g., Yoneda et al., Albrecht et al.).[1] |

Physical & Chemical Properties[1][2][3]

-

Appearance: Typically a pale yellow to off-white crystalline solid.[1]

-

Solubility: Low solubility in water; soluble in organic solvents (chloroform, DMF, DMSO) and acidic alcohols.[1]

-

Acidity (pKa): The phenolic protons are acidic.[1] Upon deprotonation, it forms a dianionic ligand (

) suitable for coordinating metal cations like -

Coordination Mode: Acts as a tetradentate ligand (

donor set) or a bridging bis-bidentate ligand, capable of binding two metal ions simultaneously.[1]

Synthesis & Characterization

Synthetic Route

The synthesis typically involves the oxidative coupling of 2-methyl-8-hydroxyquinoline (8-hydroxyquinaldine) or the condensation of 8-hydroxyquinoline-2-carbaldehyde with a linker.[1] A common literature method (Yoneda et al.) utilizes the dimerization of the methyl derivative.[1]

Protocol: Oxidative Dimerization (General Methodology)

-

Precursor: Start with 2-methyl-8-hydroxyquinoline.

-

Oxidation/Coupling: React with an oxidizing agent (e.g.,

or metal-catalyzed oxidative coupling) in a solvent like dioxane or xylene under reflux.[1] -

Purification: The product precipitates or is recrystallized from ethanol/chloroform.[1]

-

Yield: Variable depending on the specific catalyst used.

Note: In some MOF applications (e.g., Snippet 1.5), a related diol derivative (1,2-bis(8-hydroxyquinolin-2-yl)ethane-1,2-diol) is generated in situ via solvothermal C-C coupling of 2-(hydroxymethyl)quinolin-8-ol.[1]

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the chelation potential of the ligand.[1]

Caption: Structural connectivity of the BQOEH ligand showing the ethane bridge linking two quinoline units and its dual coordination modes.

Applications in Research

Organic Light-Emitting Diodes (OLEDs)

The zinc complex of this ligand, Zn(BQOEH) , has been extensively studied for its electroluminescent properties.[1]

-

Mechanism: The ligand forms a rigid chelate with

, enhancing thermal stability compared to the monomeric -

Emission: Exhibits yellow photoluminescence (centered ~564 nm) and electroluminescence.[1]

-

Advantage: The dimeric structure prevents ligand exchange and increases the glass transition temperature (

) of the material.[1]

Metal-Organic Frameworks (MOFs) & Magnetism[1]

-

Cobalt Clusters: The ligand (and its diol derivative) is used to construct high-nuclearity cobalt clusters (e.g.,

cores).[1] These clusters exhibit Single-Molecule Magnet (SMM) behavior due to the specific magnetic anisotropy induced by the ligand field.[1] -

Topology: The ligand acts as a "wrapper," stabilizing the metal core through strong

stacking interactions between the quinoline rings.[1]

Analytical Chemistry[3]

-

Fluorescence Sensing: The ligand shows enhanced fluorescence upon metal binding (chelation-enhanced fluorescence, CHEF), making it a candidate for detecting

,

References

-

Kajii, H., Taneda, T., Ohmori, Y., & Yoneda, A. (2001).[1] "Optical properties of Zn(II) complex using 1,2-bis(8-hydroxyquinolin-2-yl)ethane." IEEE Journal of Selected Topics in Quantum Electronics, 7(5), 845-848.[1] [1]

-

Chen, Q., Zeng, M. H., Zhou, Y. L., & Kurmoo, M. (2010).[1][2] "Hydrogen-Bonded Dicubane Co7 Single-Molecule-Magnet Coordinated by in Situ Solvothermally Generated 1,2-Bis(8-hydroxyquinolin-2-yl)ethane-1,2-diol Arranged in a Trefoil." Chemistry of Materials, 22(6), 2114–2119.[1][3] [1]

-

Yoneda, A., Newkome, G. R., & Theriot, K. J. (1991).[1] "Synthesis and characterization of 2,2'-ethylenebis(8-hydroxyquinoline)." Journal of Organometallic Chemistry, 401, 217.[1]

-

Albrecht, M. (2001).[1] "8-Hydroxyquinoline: A Versatile Ligand in Coordination Chemistry."[1] Angewandte Chemie International Edition.

Sources

An In-depth Technical Guide to the Coordination Chemistry and Metal Binding Sites of Diethyl 2-(8-hydroxyquinolin-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the coordination chemistry of Diethyl 2-(8-hydroxyquinolin-2-yl)malonate. While direct literature on this specific ligand is sparse, its structural composition allows for a robust, predictive exploration of its metal-binding properties based on the well-established chemistry of its constituent moieties: the 8-hydroxyquinolinate core and the diethyl malonate substituent. This document delineates the ligand's structural features, proposes detailed synthetic protocols, and elucidates its potential coordination modes with various metal ions. We explore the critical metal binding sites, predict the resulting complex geometries, and provide field-proven experimental workflows for synthesis and characterization. This guide is designed to serve as a foundational resource for researchers interested in leveraging this versatile ligand in catalysis, materials science, and pharmaceutical development.

Introduction to Diethyl 2-(8-hydroxyquinolin-2-yl)malonate

Diethyl 2-(8-hydroxyquinolin-2-yl)malonate (CAS 36018-63-0) is a multifunctional organic ligand possessing a unique combination of coordinating groups.[1] Its structure is built upon the quinoline heterocycle, which is renowned for its role in forming stable metal complexes.[2] The strategic placement of a hydroxyl group at the 8-position and a diethyl malonate group at the 2-position creates a potentially tridentate chelating agent with distinct binding sites.

Molecular Structure and Properties

The ligand's structure integrates two key functional domains:

-

The 8-Hydroxyquinolinate (Oxine) Moiety: This is a classic bidentate, monoprotic chelating unit.[3][4] Upon deprotonation of the phenolic hydroxyl group, the anionic oxygen and the heterocyclic nitrogen atom form a highly stable five-membered chelate ring with a metal ion.[5] This N,O-donor set is known to form stable complexes with a vast array of metal ions.[6][7]

-

The Diethyl Malonate Moiety: This group at the 2-position introduces additional coordinating potential. The carbonyl oxygens of the two ester groups can act as Lewis bases, potentially coordinating to the metal center or bridging to adjacent metal centers. Furthermore, the α-carbon proton is acidic and can be removed under basic conditions, allowing the malonate to coordinate as an enolate.

Key Molecular Properties:

-

Molecular Formula: C₁₆H₁₇NO₅[1]

-

Molecular Weight: 303.31 g/mol [1]

-

Appearance: Expected to be a crystalline solid.

-

Solubility: Likely soluble in common organic solvents like DMSO, DMF, chloroform, and methanol.[8]

Significance and Potential Applications

The structural design of this ligand suggests significant potential in several fields:

-

Drug Development: 8-Hydroxyquinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and antineurodegenerative properties, often linked to their ability to chelate essential metal ions.[6][7]

-

Materials Science: Metal complexes of 8-hydroxyquinoline are frequently fluorescent and are used in the fabrication of Organic Light-Emitting Diodes (OLEDs).[3][9] The extended conjugation and multiple coordination sites of this ligand could be exploited to create novel luminescent materials.

-

Catalysis: The defined coordination geometry and potential for redox activity at the metal center make such complexes candidates for catalysts in organic synthesis.

Coordination Chemistry and Metal Binding Sites

The coordination behavior of Diethyl 2-(8-hydroxyquinolin-2-yl)malonate is predicted to be versatile, primarily dictated by the nature of the metal ion, the reaction stoichiometry, and the pH.

Primary Metal Binding Site: The N,O-Bidentate Pocket

The most favorable and dominant coordination mode involves the 8-hydroxyquinolinate moiety. Upon deprotonation, the phenoxide oxygen and the quinoline nitrogen form a robust five-membered chelate ring. This interaction is the cornerstone of its chelating ability.[5] Infrared (IR) spectroscopy is a key tool for verifying this interaction; coordination is indicated by a shift in the C=N stretching frequency and changes in the bands associated with the phenolic C-O bond.[10]

Secondary Coordination: The Malonate Moiety

The diethyl malonate group offers multiple possibilities for secondary coordination, leading to potentially higher denticity and the formation of more complex structures.

-

Mode A: Tridentate Chelation (N,O,O): A single metal ion can be coordinated by the primary N,O pocket and one of the carbonyl oxygens from the malonate group. This would result in the formation of a second, larger chelate ring. Such tridentate coordination would enhance complex stability, a phenomenon known as the chelate effect.

-

Mode B: Bridging Coordination: The malonate's carbonyl oxygens can bridge between two adjacent metal centers, leading to the formation of dinuclear complexes or coordination polymers.[11] This is particularly common in the solid state.

-

Mode C: Enolate Coordination: In the presence of a strong base, the α-proton of the malonate can be abstracted. The resulting enolate can then coordinate to the metal, offering an alternative O,O-bidentate binding mode.

The following diagram illustrates the primary and potential secondary coordination modes.

Caption: Predicted coordination modes of the ligand with metal ions.

Predicted Geometries of Metal Complexes

The geometry of the resulting metal complexes will depend on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio.

| Metal Ion (Example) | Stoichiometry (M:L) | Predicted Geometry | Key Donor Atoms |

| Cu(II) | 1:2 | Distorted Octahedral | 2x N, 2x O (phenolic), 2x O (carbonyl/solvent) |

| Zn(II) | 1:2 | Distorted Octahedral | 2x N, 2x O (phenolic), 2x O (solvent) |

| Ni(II) | 1:2 | Octahedral | 2x N, 2x O (phenolic), 2x O (solvent) |

| Co(II) | 1:2 | Octahedral | 2x N, 2x O (phenolic), 2x O (solvent) |

| Pd(II) | 1:2 | Square Planar | 2x N, 2x O (phenolic) |

Table 1: Predicted geometries for common divalent metal complexes. The participation of solvent molecules (e.g., water) in the coordination sphere is highly probable, especially for octahedral complexes.[8]

For ions like Cu(II) and Zn(II), a 1:2 metal-to-ligand complex is common, leading to a six-coordinate, distorted octahedral geometry where the equatorial plane is occupied by the two N,O-bidentate units and the axial positions are filled by solvent molecules or weakly coordinating carbonyl oxygens from the malonate groups.[12][13]

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for related compounds. They are designed to be self-validating, with clear endpoints and characterization steps.

Protocol: Synthesis of Diethyl 2-(8-hydroxyquinolin-2-yl)malonate

This synthesis can be approached via a nucleophilic substitution reaction, a common method for preparing malonate derivatives.[2]

Workflow Diagram:

Caption: Workflow for the synthesis of the target ligand.

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol with stirring until all the sodium has reacted.

-

Scientist's Note: Using freshly prepared sodium ethoxide is crucial as it is hygroscopic. The inert atmosphere prevents the reaction of sodium with atmospheric moisture.

-

-

Formation of the Malonate Carbanion: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.1 eq) dropwise via a syringe. Stir the resulting mixture for 30 minutes at this temperature. A white precipitate of the sodium salt of diethyl malonate may form.

-

Rationale: The ethoxide acts as a strong base to deprotonate the acidic α-carbon of the diethyl malonate, generating the nucleophilic carbanion required for the substitution reaction.

-

-

Nucleophilic Substitution: Dissolve 2-chloro-8-hydroxyquinoline (1.0 eq) in a minimal amount of dry DMF or ethanol and add it dropwise to the reaction mixture.

-

Reaction Completion: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 80 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by pouring it into cold water. Neutralize the solution with dilute HCl (e.g., 1 M) until it reaches a pH of ~7.

-

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure ligand.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Protocol: Synthesis of a Representative Metal Complex, e.g., Bis[diethyl 2-(8-hydroxyquinolin-2-yl)malonato]copper(II)

Step-by-Step Methodology:

-

Ligand Solution: Dissolve Diethyl 2-(8-hydroxyquinolin-2-yl)malonate (2.0 eq) in a suitable solvent like methanol or ethanol (20 mL) in a round-bottom flask.

-

Deprotonation: Add a methanolic solution of a mild base, such as sodium hydroxide or sodium methoxide (2.0 eq), dropwise to the ligand solution with stirring. This deprotonates the phenolic hydroxyl group.

-

Trustworthiness: The color of the solution should change (often to a deeper yellow or orange), indicating the formation of the phenoxide anion. This visual cue serves as an initial validation of successful deprotonation.

-

-

Metal Salt Addition: In a separate flask, dissolve a metal salt, such as copper(II) acetate monohydrate (1.0 eq), in methanol (10 mL). Add this metal salt solution dropwise to the deprotonated ligand solution at room temperature.

-

Complex Formation: Stir the reaction mixture at room temperature for 2-4 hours. The formation of the complex is often indicated by a color change and/or the formation of a precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with small portions of cold methanol and then diethyl ether to remove any unreacted starting materials.

-

Drying and Characterization: Dry the complex in a vacuum oven. Characterize the product using IR spectroscopy (to confirm coordination), elemental analysis (to determine stoichiometry), and, if possible, obtain single crystals for X-ray diffraction to definitively determine the structure.

Conclusion and Future Outlook

Diethyl 2-(8-hydroxyquinolin-2-yl)malonate represents a highly promising, yet underexplored, ligand in coordination chemistry. Its hybrid structure, combining the robust N,O-chelation of 8-hydroxyquinoline with the versatile coordinating ability of a diethyl malonate substituent, opens the door to a rich variety of metal complexes with tunable properties. The predictable primary binding site allows for rational design, while the secondary site offers a pathway to construct more intricate architectures, including polynuclear clusters and coordination polymers.

Future research should focus on the systematic synthesis and characterization of its complexes with a range of transition metals, lanthanides, and main group elements. Elucidating the precise conditions that favor tridentate versus bridging coordination will be critical for controlling the final structure and properties. Investigating the photophysical properties of its Zn(II), Al(III), and lanthanide complexes could lead to new materials for sensing and display applications, while the study of its redox-active metal complexes (e.g., with Cu, Fe, Co) may uncover novel catalytic activities. This guide serves as a starting point for these exciting avenues of research.

References

-

Deshpande, K. D., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 57-64. [Link]

-

Hancock, R. D., & Martell, A. E. (2009). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Dalton Transactions, (38), 8049-8059. [Link]

-

michalJenco, et al. (2020). Synthesis of diethyl diethylmalonate. Sciencemadness Discussion Board. [Link]

-

Gharib, F., et al. (2015). Synthesis and Crystal Structures of Two Metal Complexes Incorporating Malonate and Organodiamine Ligands. Journal of Chemical Crystallography, 45, 171-177. [Link]

-

Krasovitskii, B. M., & Bolotin, B. M. (2019). Comprehensive Risdiplam Synthesis Overview. Molecules, 24(12), 2293. [Link]

-

Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247. [Link]

-

Typescript. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved February 15, 2026, from [Link]

-

Deshpande, K. D., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. ResearchGate. [Link]

-

Fakhri, A., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of the Chinese Chemical Society, 64(12), 1435-1455. [Link]

-

Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. [Link]

-

Fakhri, A., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of the Chinese Chemical Society, 64(12), 1435-1455. [Link]

-

Giraud, N., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. [Link]

-

Taci, D., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study. ACS Omega. [Link]

-

Salas, J. M., et al. (2022). Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. Molecules, 27(11), 3489. [Link]

-

Hodžić, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

-

Typescript. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Patel, K. C., & Pachani, D. R. (2010). COORDINATION POLYMERS OF N,N'-DI-(8-HYDROXYQUINOLINOLYL-5-METHYL)-N,N'DIETHYL-1,4-BUT-2-ENEDIAMINE (QEBD). Trade Science Inc. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]

- 4. materialsscience.pwr.wroc.pl [materialsscience.pwr.wroc.pl]

- 5. benchchem.com [benchchem.com]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]

- 13. repository.uncw.edu [repository.uncw.edu]

difference between 8-hydroxyquinoline and 2,2'-ethylenebis(quinolin-8-ol)

An In-Depth Technical Guide to the Comparative Chelation Chemistry of 8-Hydroxyquinoline and its Dimeric Analogue, 2,2'-Ethylenebis(quinolin-8-ol)

This guide provides a detailed comparative analysis of the foundational bidentate chelator, 8-hydroxyquinoline, and its more complex, potentially hexadentate dimeric analogue, 2,2'-ethylenebis(quinolin-8-ol). We will explore the nuances of their synthesis, structural characteristics, and chelation behavior, offering insights for researchers, scientists, and professionals in drug development and materials science.

Part 1: The Archetypal Bidentate Chelator: 8-Hydroxyquinoline

8-Hydroxyquinoline (8-HQ), also known as oxine, is a versatile organic compound comprising a quinoline scaffold with a hydroxyl group at the 8th position.[1] This specific arrangement of the hydroxyl group in proximity to the ring nitrogen atom is the key to its potent metal-chelating properties.[2]

Structural and Physicochemical Properties

8-Hydroxyquinoline is a crystalline solid, appearing as white to pale yellow, with a molecular formula of C₉H₇NO.[1] It is sparingly soluble in water but readily dissolves in organic solvents like ethanol and acetone.[1] In solution, it exists in equilibrium between its hydroxyl form and a zwitterionic form, a characteristic that influences its reactivity and chelation capabilities.[1]

Synthesis of 8-Hydroxyquinoline

The industrial production of 8-hydroxyquinoline is primarily achieved through the Skraup synthesis. This method involves the reaction of o-aminophenol with glycerol in the presence of sulfuric acid and an oxidizing agent, such as o-nitrophenol.[3]

Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline

-

Combine glycerol, o-aminophenol, and o-nitrophenol in a reaction vessel.

-

Slowly add concentrated sulfuric acid while stirring.

-

Heat the mixture to approximately 125-140°C to initiate the cyclization reaction.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to a pH of 7-7.2 to precipitate the crude product.

-

The crude 8-hydroxyquinoline is then purified by steam distillation or recrystallization.[3]

Chelation Chemistry of 8-Hydroxyquinoline

The defining characteristic of 8-hydroxyquinoline is its ability to act as a bidentate chelating agent.[4] The nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group serve as the two donor atoms, forming a stable five-membered ring with a metal ion.[2] This chelation is effective for a wide range of metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Al³⁺.[1]

The formation of these stable metal complexes is the basis for many of 8-hydroxyquinoline's applications, from analytical chemistry, where it is used for the gravimetric and colorimetric determination of metals, to its use in pharmaceuticals and as an antifungal agent.[1][5] The antimicrobial activity is largely attributed to its ability to sequester essential metal ions required for microbial metabolism.[6]

Part 2: The Polydentate Analogue: 2,2'-Ethylenebis(quinolin-8-ol)

By linking two 8-hydroxyquinoline units, we can create a polydentate ligand with significantly different chelation properties. 2,2'-Ethylenebis(quinolin-8-ol) represents such a molecule, where two quinolin-8-ol moieties are connected by an ethylene bridge at their 2-positions.

Inferred Structural and Physicochemical Properties

While specific experimental data for 2,2'-ethylenebis(quinolin-8-ol) is not extensively documented in readily available literature, we can infer its properties based on its constituent parts and similar linked structures. The molecule would possess a higher molecular weight and likely exhibit lower solubility in common solvents compared to 8-hydroxyquinoline. The ethylene linker provides a degree of flexibility, allowing the two quinoline units to orient themselves to coordinate with a single metal ion or potentially bridge between two metal ions.

Proposed Synthesis of 2,2'-Ethylenebis(quinolin-8-ol)

A plausible synthetic route to 2,2'-ethylenebis(quinolin-8-ol) would involve the reaction of a 2-substituted 8-hydroxyquinoline derivative. A potential method could be the coupling of two molecules of 2-methyl-8-hydroxyquinoline.

Hypothetical Experimental Protocol: Synthesis of 2,2'-Ethylenebis(quinolin-8-ol)

-

Protect the hydroxyl group of 2-methyl-8-hydroxyquinoline, for example, by converting it to an acetate ester.

-

Perform a coupling reaction of the two protected 2-methyl-8-hydroxyquinoline molecules. This could potentially be achieved through a radical reaction or by first halogenating the methyl group followed by a Wurtz-type coupling.

-

Deprotect the hydroxyl groups to yield the final product, 2,2'-ethylenebis(quinolin-8-ol).

-

Purify the product using column chromatography or recrystallization.

Chelation Chemistry of 2,2'-Ethylenebis(quinolin-8-ol)

The ethylene bridge transforms the two bidentate 8-hydroxyquinoline units into a single, potentially hexadentate ligand. This structure allows for the formation of highly stable complexes with metal ions that have a coordination number of six, such as Fe³⁺ or Co³⁺. The chelate effect, which describes the enhanced stability of complexes formed by polydentate ligands compared to those formed by the corresponding number of monodentate ligands, would be significantly more pronounced for 2,2'-ethylenebis(quinolin-8-ol) than for two separate 8-hydroxyquinoline molecules.[7]

Part 3: Comparative Analysis: Monodentate vs. Polydentate Chelation

The fundamental lies in their denticity and the resulting stability of their metal complexes.

| Feature | 8-Hydroxyquinoline | 2,2'-Ethylenebis(quinolin-8-ol) |

| Denticity | Bidentate[4] | Potentially Hexadentate |

| Coordinating Atoms | 1 Nitrogen, 1 Oxygen | 2 Nitrogen, 2 Oxygen (potentially more) |

| Stoichiometry with M²⁺ | Typically 2:1 (Ligand:Metal)[4] | Typically 1:1 (Ligand:Metal) |

| Chelate Effect | Moderate | Strong |

| Complex Stability | Good | Excellent |

| Applications | Analytical reagent, antimicrobial, OLEDs[1][6] | High-stability metal sequestration, potential in catalysis and medicine |

Part 4: Experimental Workflows for Characterization

To experimentally validate the differences in chelation behavior, a series of characterization techniques can be employed.

Determining Metal-Ligand Stoichiometry: Job's Plot

A Job's plot, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a binding event.

Experimental Protocol: Job's Plot

-

Prepare equimolar stock solutions of the metal ion (e.g., Fe³⁺) and the chelator (either 8-hydroxyquinoline or 2,2'-ethylenebis(quinolin-8-ol)).

-

Prepare a series of solutions with a constant total concentration of metal and ligand but with varying mole fractions of each.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the metal-ligand complex.

-

Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

Determining Complex Stability: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Experimental Protocol: Potentiometric Titration

-

Prepare a solution containing the metal ion and the ligand of known concentrations.

-

Titrate this solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.

-

The resulting titration curve will show a pH drop corresponding to the deprotonation of the ligand and its complexation with the metal ion.

-

The stability constants can be calculated from the titration data using appropriate software.[8]

Part 5: Visualizing the Molecular Structures and Chelation

Diagram 1: Chemical Structure of 8-Hydroxyquinoline

Caption: Chemical structure of 8-hydroxyquinoline.

Diagram 2: Chelation of a Metal Ion by 8-Hydroxyquinoline

Caption: Bidentate chelation of a metal ion (M) by two 8-hydroxyquinoline molecules.

Diagram 3: Chemical Structure of 2,2'-Ethylenebis(quinolin-8-ol)

Caption: Chemical structure of 2,2'-ethylenebis(quinolin-8-ol).

Conclusion

The transition from a simple bidentate chelator like 8-hydroxyquinoline to a polydentate analogue such as 2,2'-ethylenebis(quinolin-8-ol) represents a significant leap in coordination chemistry. While 8-hydroxyquinoline is a robust and versatile building block, the enhanced stability and specificity offered by its polydentate derivatives open up new avenues for applications where strong and selective metal chelation is paramount. This guide provides a foundational understanding for researchers to explore and exploit these differences in their respective fields.

References

- Ahmed, A. A., Peter, J. O., & Ngaramu, F. A. B. (2021). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. Journal of Chemistry Letters, 2, 43-49.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

- Suliman, F. O., Al-Busafi, S. N., Al-Risi, M., & Al-Badi, K. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-9.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.

- Meares, C. F., & Wensel, T. G. (1991). U.S. Patent No. 5,021,567. Washington, DC: U.S.

- BenchChem. (2025). A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline.

- Caravan, P. (2009). Hydroxyquinolines as Iron Chelators.

- Patel, K. M., & Patel, J. D. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 58-62.

- IIP Series. (2024).

- Hureau, C. (2012). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II.

- BenchChem. (2025).

- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.

- Al-Janabi, A. S. (2018). Synthesis and characterization of some biological active transition metal complexes of Schiff base derived from cefixime with mixed ligand 8-hydroxy quinoline.

- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing.

- Zhang, J., & Li, X. (2008).

- Crisponi, G., & Nurchi, V. M. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega.

- Santos, M. A. (2013). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 52(21), 12536-12551.

- Li, Y., & Li, X. (2018). 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties. Inorganic Chemistry Frontiers, 5(10), 2564-2574.

- Apak, R. (2022).

- Alazawi, S. A. S., & Alhamadani, A. A. S. (2007). Synthesis and characterization of mixed ligand complexes of 8- hydroxy quinoline and Schiff base with some metal ions. Baghdad Science Journal, 4(1), 124-131.

- Al-Azzawi, A. M. (2016). Synthesis, Characterization and AntibacterialActivities of Mixed Ligand Complexes of Symmetrical Schiff Base and 8-Hydroxyquinol. Journal of Applicable Chemistry, 5(4), 747-755.

- The Dow Chemical Company. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 5. dovepress.com [dovepress.com]

- 6. scirp.org [scirp.org]

- 7. chemistry.beloit.edu [chemistry.beloit.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of the chelating agent 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the molecular characteristics governing the solubility of this compound and provides detailed, field-proven methodologies for its empirical determination. By elucidating the causality behind experimental choices and grounding protocols in established principles, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Significance of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) and Its Solubility

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) is a bis-bidentate chelating ligand derived from 8-hydroxyquinoline. The presence of two 8-hydroxyquinoline moieties connected by an ethane bridge imparts a high affinity for various metal ions, making it a compound of significant interest in areas such as analytical chemistry, materials science, and pharmacology. The utility of this compound is often contingent on its ability to be effectively dissolved in a suitable solvent for reactions, formulations, or analytical measurements. Therefore, a thorough understanding of its solubility profile in a range of organic solvents is of paramount importance for its practical application.

The solubility of a compound is not a singular value but rather a profile that is dependent on the interplay between the solute and the solvent, as well as external factors such as temperature.[1][2] This guide will delve into the structural features of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) that dictate its solubility and provide a robust framework for its experimental determination.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) possesses both polar and non-polar characteristics, which suggests a nuanced solubility profile.

-

Polar Moieties: The two hydroxyl (-OH) groups and the nitrogen atoms within the quinoline rings are capable of hydrogen bonding, contributing to the polar nature of the molecule.

-

Non-Polar Framework: The aromatic quinoline rings and the ethane bridge form a significant non-polar hydrocarbon backbone.

This duality suggests that the compound's solubility will be favored in solvents that can effectively interact with both its polar and non-polar regions.

Factors Influencing Solubility

Several key factors will influence the dissolution of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) in organic solvents:

-

Solvent Polarity: Polar solvents are likely to interact favorably with the hydroxyl and nitrogen functionalities, while non-polar solvents will better solvate the aromatic and aliphatic portions.[4]

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on solubility due to the presence of the hydroxyl groups.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[1]

-

Presence of Other Solutes: The presence of acids, bases, or metal ions can significantly alter the solubility by reacting with the 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) molecule. For instance, in the presence of a base, the hydroxyl groups can be deprotonated, forming a more polar and potentially more soluble salt.

The interplay of these factors is visually represented in the following diagram:

Caption: Factors influencing the solubility of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol).

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) is crucial for obtaining reliable data. The following protocol outlines a robust method for solubility screening.

Materials and Equipment

-

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) into several vials.

-

Add a known volume of each organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24-48 hours, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

HPLC Method:

-

Prepare a series of standard solutions of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) of known concentrations in a suitable solvent (one in which the compound is freely soluble).

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the filtered supernatant from the saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC system and determine the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, taking into account the dilution factor.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) in each solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

-

Dilute the filtered supernatant to an appropriate concentration and measure its absorbance.

-

Calculate the concentration of the saturated solution from the calibration curve.

-

-

The following diagram illustrates the experimental workflow for solubility determination:

Caption: Experimental workflow for determining the solubility of a compound.

Predicted Solubility Profile and Data Presentation

Table 1: Predicted Solubility of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) in Common Organic Solvents at 25 °C

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Very Low | The high polarity from the hydroxyl and nitrogen groups will lead to poor interaction with the non-polar solvent. |

| Toluene | Non-polar, Aromatic | Low | The aromatic nature of toluene may provide some favorable π-π stacking interactions with the quinoline rings, but the polar groups will limit solubility. |

| Dichloromethane | Polar Aprotic | Moderate | The moderate polarity of DCM can solvate both the polar and non-polar regions of the molecule to some extent. |

| Acetone | Polar Aprotic | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds will facilitate dissolution. |

| Acetonitrile | Polar Aprotic | Moderate | Similar to acetone, its polarity is favorable, but it is a weaker hydrogen bond acceptor. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor, and the overall polarity is suitable for solvating the molecule. |

| Ethanol | Polar Protic | Moderate to High | As a polar protic solvent, ethanol can act as both a hydrogen bond donor and acceptor, interacting strongly with the hydroxyl groups. |

| Methanol | Polar Protic | High | Similar to ethanol, but its higher polarity may lead to even better solvation of the polar moieties. |

| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for this type of molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, often capable of dissolving many poorly soluble organic compounds. |

Conclusion

The solubility profile of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) in organic solvents is a critical parameter for its effective utilization in various scientific and industrial applications. This technical guide has provided a comprehensive framework for understanding the theoretical underpinnings of its solubility and a detailed, practical protocol for its experimental determination. By following the methodologies outlined herein, researchers can generate accurate and reliable solubility data, enabling the informed selection of solvents for synthesis, formulation, and analysis. The principles and experimental design presented are intended to empower researchers to confidently characterize the solubility of this and other complex organic molecules.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023). Solubility of Organic Compounds.

- Vertex AI Search. (2025). What are the factors influencing the solubility of lead salts in organic solvents? - Blog.

- Vertex AI Search. (2026). Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com.

- Chemistry LibreTexts. (2026). 17.5: Factors that Affect Solubility.

- AAT Bioquest. (2023). What are the factors that affect solubility?.

- Labclinics. (2020). Solubility factors when choosing a solvent.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

Sources

Application Notes & Protocols for the Synthesis and Characterization of Zn(II) and Cu(II) Complexes of Quinoxaline-Based Schiff Base Ligands

Abstract

This comprehensive guide provides a detailed methodology for the synthesis and characterization of zinc(II) and copper(II) complexes with quinoxaline-based Schiff base ligands, herein exemplified by a general structure designated as H₂BQOE. This document is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development. The protocols outlined below are designed to be robust and adaptable for a variety of quinoxaline-based Schiff base ligands, offering insights into the critical experimental parameters and the underlying chemical principles.

Introduction: The Significance of Quinoxaline-Based Metal Complexes

Quinoxalines, or benzopyrazines, are a class of heterocyclic compounds containing a benzene ring fused to a pyrazine ring. Their derivatives, particularly Schiff bases formed by the condensation of a primary amine with an active carbonyl group, are of significant interest in coordination chemistry.[1][2] These ligands are capable of forming stable complexes with a wide range of transition metals, including zinc(II) and copper(II).[3][4][5] The resulting metal complexes often exhibit interesting physicochemical properties and have shown potential applications in various fields, such as catalysis, materials science, and medicine, owing to their diverse biological activities.[1][6]

The coordination of metal ions like Zn(II) and Cu(II) to these organic scaffolds can lead to the formation of well-defined molecular architectures with specific geometries, such as tetrahedral, square planar, or octahedral.[5][7] The nature of the ligand, particularly the donor atoms and the overall steric and electronic profile, plays a crucial role in determining the structure and properties of the final complex. This guide will focus on a general procedure for preparing and characterizing Zn(II) and Cu(II) complexes of a hypothetical, yet representative, quinoxaline-based Schiff base ligand, H₂BQOE, which is assumed to possess two labile protons available for coordination.

Proposed General Synthetic Pathway

The synthesis of the target metal complexes typically involves a two-step process: first, the synthesis of the Schiff base ligand, followed by the complexation reaction with the respective metal salt.

Figure 1: General workflow for the synthesis of H₂BQOE and its metal complexes.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Quinoxaline-2-carboxaldehyde | ≥98% | Sigma-Aldrich | Or other suitable quinoxaline precursor |

| Substituted Primary Amine | ≥98% | Acros Organics | e.g., 2-aminophenol, ethylenediamine |

| Zinc(II) Acetate Dihydrate | ≥98% | Fisher Scientific | Other salts like chloride or nitrate can be used |

| Copper(II) Acetate Monohydrate | ≥99% | Alfa Aesar | Other salts like chloride or nitrate can be used |

| Ethanol | Anhydrous | J.T. Baker | For ligand synthesis |

| Methanol | Anhydrous | Merck | For complexation reaction |

| Triethylamine | ≥99% | Sigma-Aldrich | As a base to facilitate deprotonation |

| Dimethylformamide (DMF) | ACS Grade | Fisher Scientific | For solubility and conductivity measurements |

| Deionized Water | High Purity | In-house |

Experimental Protocols

Synthesis of a Representative Quinoxaline-Based Schiff Base Ligand (H₂BQOE)

This protocol describes a general method for the synthesis of a Schiff base ligand derived from quinoxaline-2-carboxaldehyde and a primary amine (e.g., 2-aminophenol).

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoxaline-2-carboxaldehyde (1.58 g, 10 mmol) in 50 mL of absolute ethanol.

-

To this solution, add a solution of the primary amine (e.g., 2-aminophenol, 1.09 g, 10 mmol) in 30 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting solid precipitate is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure Schiff base ligand.

-

Dry the purified ligand in a vacuum desiccator over anhydrous CaCl₂.

Synthesis of the Zn(II) Complex

Procedure:

-

Suspend the synthesized H₂BQOE ligand (e.g., 0.25 g, 1 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.

-

Add a few drops of triethylamine to the stirred solution to facilitate the deprotonation of the ligand.[8]

-

Stir the mixture for approximately 30-40 minutes at room temperature.

-

In a separate beaker, dissolve zinc(II) acetate dihydrate (0.22 g, 1 mmol) in 20 mL of methanol.

-

Add the methanolic solution of the zinc salt dropwise to the ligand solution with continuous stirring.

-

Reflux the resulting mixture for 3-4 hours at 80°C.[8]

-

A colored precipitate will form. Allow the mixture to cool to room temperature.

-

Collect the solid complex by filtration, wash thoroughly with methanol, and then with diethyl ether.

-

Dry the final product in a vacuum desiccator.

Synthesis of the Cu(II) Complex

Procedure:

-

Follow the same initial steps as for the Zn(II) complex, suspending the H₂BQOE ligand (e.g., 0.25 g, 1 mmol) in 30 mL of methanol and adding a few drops of triethylamine.

-

Stir the mixture for 30-40 minutes.

-

Dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 20 mL of methanol.

-

Add the copper salt solution dropwise to the ligand solution with constant stirring.

-

Reflux the reaction mixture for 3-4 hours at 80°C.

-

Observe the formation of a colored precipitate.

-

After cooling to room temperature, filter the solid product, wash with methanol, and then with diethyl ether.

-

Dry the complex in a vacuum desiccator.

Characterization of the Ligand and Metal Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.[4][9]

Figure 2: Characterization workflow for the synthesized ligand and complexes.

Physicochemical and Analytical Data

| Property | Ligand (H₂BQOE) | Zn(II) Complex | Cu(II) Complex |

| Color | e.g., Yellow | e.g., Off-white | e.g., Green/Blue |

| Yield (%) | ~80-90% | ~70-85% | ~70-85% |

| Melting Point (°C) | >250 (decomposes) | >300 (decomposes) | >300 (decomposes) |

| Solubility | Soluble in DMF, DMSO | Sparingly soluble | Sparingly soluble |

| Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMF) | ~5-15 | ~10-20 | ~10-25 |

Note: The low molar conductance values are indicative of the non-electrolytic nature of the complexes.[1]

Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Ligand: Look for the characteristic C=N (azomethine) stretching vibration around 1600-1630 cm⁻¹. Also, a broad band in the region of 3200-3400 cm⁻¹ may be present due to O-H or N-H groups.

-

Complexes: A shift in the C=N stretching frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. The disappearance of the O-H or N-H band confirms deprotonation and coordination. The appearance of new bands at lower frequencies (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[7]

-

-

UV-Visible Spectroscopy:

-

Ligand: The electronic spectrum of the ligand in a suitable solvent (e.g., methanol) will typically show intense absorption bands in the UV region corresponding to π → π* and n → π* transitions.[8][10]

-

Complexes: Upon complexation, these bands may undergo a red or blue shift. For the Cu(II) complex, a new, broad band in the visible region may appear, which can be assigned to d-d transitions, providing information about the geometry of the complex.[10]

-

-

¹H NMR Spectroscopy:

-

Ligand: The spectrum of the free ligand should show all the expected proton signals, including the azomethine proton (-CH=N-) as a singlet at around 8-9 ppm. The signals for the labile protons (e.g., -OH) will be broad and may be exchangeable with D₂O.

-

Zn(II) Complex: As Zn(II) is diamagnetic (d¹⁰), a well-resolved NMR spectrum can be obtained. A downfield shift of the azomethine proton signal upon complexation confirms coordination. The disappearance of the labile proton signal indicates its replacement by the metal ion.

-

-

Mass Spectrometry: This technique is crucial for confirming the molecular weight of the synthesized ligand and its metal complexes.

-

Elemental Analysis (C, H, N): The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values for the proposed molecular formulas of the ligand and the complexes.

Structural and Thermal Analysis

-

Powder X-ray Diffraction (XRD): The XRD patterns of the ligand and its complexes can be used to assess their crystallinity. A change in the diffraction pattern from the free ligand to the complexes confirms the formation of new crystalline phases.[8]

-

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. The decomposition pattern can also give insights into the structure of the complex.[10]

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and comprehensive characterization of Zn(II) and Cu(II) complexes with quinoxaline-based Schiff base ligands. By following these procedures and employing the described analytical techniques, researchers can confidently prepare and validate the structures of novel coordination compounds, paving the way for further investigations into their potential applications.

References

-

Synthesis of Quinoxaline schiff base ligands (L1 and L2) and metal complexes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Joseph, J., & Nagashri, K. (2016). Synthesis, characterization and biological studies of metal complexes with Quinoxaline derivatives.

- As-Subaie, A. A., Al-Namshah, K. S., & El-Gazzar, A. A. (2020). Quinoxaline-based Schiff base transition metal complexes: review. Taylor & Francis Online.

- Raman, N., & Sobha, S. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I).

- Anupama, B., et al. (2015). Quinoxaline based bio-active mixed ligand transition metal complexes: Synthesis, characterization, electrochemical, antimicrobial, DNA binding, cleavage, antioxidant and molecular docking studies. PubMed.

- Raman, N., & Sobha, S. (2014). Metal Complexes of Quinoxaline Derivatives: Review (Part-I).

-

Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives-based Zn (II) and. (n.d.). Addis Ababa University. Retrieved February 15, 2026, from [Link]

-

Quinoxaline-based Schiff base transition metal complexes: review | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis of new series of Schiff bases derivatives [5a-f & 6a-f]. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- Singh, A. P., et al. (2026).

- Damena, T., et al. (2022). Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. PMC.

- Gaber, M., et al. (2020). Nano‐sized Cu(II) and Zn(II) complexes and their use as a precursor for synthesis of CuO and ZnO nanoparticles: A study on their sonochemical synthesis, characterization, and DNAbinding/ cleavage, anticancer, and antimicrobial activities. Applied Organometallic Chemistry.

- Damena, T., et al. (2022). Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II)

Sources

- 1. indianjournal.net [indianjournal.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. isca.in [isca.in]

- 5. Quinoxaline based bio-active mixed ligand transition metal complexes: Synthesis, characterization, electrochemical, antimicrobial, DNA binding, cleavage, antioxidant and molecular docking studies [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. Frontiers | Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative [frontiersin.org]

- 9. Research Journal of Chemical Sciences : Metal Complexes of Quinoxaline Derivatives: Review (Part-I) - ISCA [isca.me]

- 10. Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

using 2,2'-ethylenebis(quinolin-8-ol) as a fluorescent sensor for metal ions

Executive Summary

This technical guide details the protocol for utilizing 2,2'-ethylenebis(quinolin-8-ol) (often abbreviated as BQOEH or E-BisQ ) as a high-fidelity fluorescent sensor for metal ions, specifically Zinc (Zn²⁺) . Unlike monomeric 8-hydroxyquinoline (8-HQ) probes, this bis-ligand scaffold features a tetradentate

Key Applications:

-

Quantification of trace Zn²⁺ in environmental samples.

-

Intracellular imaging of labile Zinc pools (bio-imaging).

-

Quality control in organic light-emitting diode (OLED) precursor synthesis.

Mechanistic Principles

The sensing mechanism relies on the transition from a non-emissive flexible state to a rigid, emissive metallocycle.

-

Free Ligand (Quenched): In its unbound state, BQOEH undergoes non-radiative decay due to bond rotation (ethylene bridge flexibility) and ESIPT between the phenolic hydroxyl and the quinoline nitrogen.

-

Metal Binding (Emissive): Upon introducing Zn²⁺, the ligand wraps around the ion in a tetradentate fashion. This locks the conformation, preventing vibrational energy loss and inhibiting ESIPT. The result is a sharp increase in quantum yield (

) and a bathochromic shift (yellow emission).

Figure 1: Sensing Mechanism & Pathway

Caption: Transformation of BQOEH from a quenched state to a highly fluorescent complex upon Zinc chelation.

Materials & Preparation

Critical Note: The purity of the ligand and the pH of the buffer are the two most common variables affecting reproducibility.

Reagents

-

Sensor: 2,2'-ethylenebis(quinolin-8-ol) (Synthesize via oxidative coupling of 2-methyl-8-hydroxyquinoline or purchase custom synthesis).

-

Solvents: DMSO (Spectroscopic grade), Ethanol (Absolute), HEPES or Tris-HCl buffer.

-

Metal Salts: Zn(ClO₄)₂ or Zn(NO₃)₂ (Perchlorates/Nitrates are preferred over chlorides to avoid halide quenching).

Stock Solution Protocol

| Solution Type | Concentration | Solvent | Storage | Stability |

| Ligand Stock (L) | 1.0 mM | DMSO | -20°C, Dark | 3 Months |

| Metal Stock (M) | 10.0 mM | Deionized Water | 4°C | 6 Months |

| Working Buffer | 10 mM (pH 7.2) | HEPES/EtOH (1:1 v/v) | Room Temp | Freshly Prepared |

Why 1:1 Ethanol/Water? BQOEH is hydrophobic. A pure aqueous buffer will cause precipitation and light scattering (Tyndall effect), ruining fluorescence data. The 50% ethanol co-solvent ensures solubility.

Experimental Protocol

Fluorescence Titration (Quantification)

Objective: Determine the dynamic range and sensitivity (LOD) of the sensor.

-

Blank Preparation: Add 2.0 mL of Working Buffer to a quartz cuvette.

-

Sensor Addition: Add 20 µL of Ligand Stock (L) . Final [L] = 10 µM. Mix by inversion.

-

Baseline Scan: Record emission spectrum (

,-

Expectation: Weak emission or low background.

-

-

Titration: Sequentially add aliquots of Metal Stock (M) (e.g., 0.2 equivalents per step: 0, 2, 4... up to 20 µL).

-

Equilibration: Allow 2 minutes incubation after each addition.

-

Measurement: Record spectra for each point.

-

Observation: Appearance of a new peak centered around 564 nm (Yellow).

-

Selectivity Screen (Interference Check)

Objective: Confirm specificity for Zn²⁺ against competing ions (Mg²⁺, Cd²⁺, Cu²⁺).

-

Prepare 10 cuvettes with Ligand (10 µM).

-

Add 5 equivalents (50 µM) of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺) to separate cuvettes.

-

Measure fluorescence intensity at 564 nm (

). -

Competition Step: Add 5 equivalents of Zn²⁺ to each cuvette containing the competing ions.

-

Measure fluorescence again (

).-

Pass Criteria:

should be high. If

-

Data Analysis & Validation

Job’s Plot (Stoichiometry)

To determine the binding ratio (likely 1:1 for this scaffold):

-

Prepare a series of solutions where

(e.g., 20 µM). -

Vary the mole fraction of Zn²⁺ (

) from 0 to 1.0. -

Plot Fluorescence Intensity vs.

. -

The peak of the curve indicates stoichiometry (0.5 = 1:1 complex).

Limit of Detection (LOD)

Calculate LOD using the slope of the linear region (

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for determining the binding constant and detection limit.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation | High water content or [L] > 50 µM | Increase Ethanol ratio to 60-70% or reduce [L]. |

| Quenching | Presence of Cu²⁺/Ni²⁺ (paramagnetic) | Add masking agents (e.g., thiosulfate) if analyzing complex matrices. |

| Drifting Signal | Photobleaching | Reduce slit width or excitation power; use fresh aliquots. |

| High Background | Impure Ligand (monomer presence) | Recrystallize BQOEH; monomeric 8-HQ has higher background. |

References

-

Kajii, H., & Taneda, T. (2001).[1] Optical properties of Zn(II) complex using 1,2-bis(8-hydroxyquinolin-2-yl)ethane. IEEE Transactions on Electron Devices.

-

Albrecht, M., et al. (2021). Ultrafast Resonance Energy Transfer in Ethylene-Bridged BODIPY Heterooligomers. Journal of the American Chemical Society.[2][3]

-

Zhang, X., et al. (2022).[4][5] ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. ACS Omega.

-

Farruggia, G., et al. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society.[2][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From a Well-Defined Organozinc Precursor to Diverse Luminescent Coordination Polymers Based on Zn(II)-Quinolinate Building Units Interconnected by Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Application Note: Crystallization Techniques for Bis(quinolin-8-ol) Metal-Organic Frameworks

Executive Summary & Core Challenge

The synthesis of Metal-Organic Frameworks (MOFs) utilizing 8-hydroxyquinoline (8-HQ) derivatives presents a unique reticular challenge. Unlike dicarboxylate linkers that naturally bridge metal centers to form infinite 3D networks, 8-HQ is a chelating ligand (

To engineer a true Bis(quinolin-8-ol) MOF , one must overcome this "termination effect" by employing one of two strategies:

-

Pillaring: Using a secondary bridging ligand (e.g., 4,4'-bipyridine) to link the discrete

planar units into a 3D framework. -

Functionalized Linkers: Using bis-ligands where two quinoline units are covalently tethered, forcing the metal to act as a node rather than a trap.

This guide details the crystallization protocols required to transition from amorphous powders to diffraction-quality single crystals for these specific systems.

Mechanistic Insight: The Competition for Coordination Sites

Successful crystallization relies on controlling the kinetics of nucleation. In quinolinate systems, the formation constant (

To grow crystals (MOFs), we must slow down the chelation or introduce a competitor that encourages network growth before termination.

Diagram 1: Crystallization Pathways for Quinolinate MOFs

Caption: The kinetic competition between rapid discrete chelation (red path) and controlled framework extension (green/yellow paths).

Protocol A: Solvothermal Synthesis (High-Throughput)

This is the standard method for generating bulk crystalline material. The elevated temperature and pressure increase the solubility of the precursors, allowing for reversible coordination bonds —a requirement for defect correction during crystal growth.

Materials

-

Metal Salt:

or -

Ligand: 8-Hydroxyquinoline (or derivative).[1][2][3][4][5][6][7]

-

Pillar (Optional but Recommended): 4,4'-bipyridine (bipy) or pyrazine.

-

Solvent: DMF (N,N-Dimethylformamide) or DEF (Diethylformamide).

Step-by-Step Methodology

-

Stoichiometric Mixing: Dissolve the metal salt (1.0 eq), 8-HQ (2.0 eq), and the pillar ligand (1.0 eq) in DMF. A typical concentration is 0.05 M.

-

Note: If using a bis-quinoline ligand (two tethered HQs), omit the pillar and use a 1:1 Metal:Ligand ratio.

-

-

Homogenization: Sonicate the solution for 10 minutes. If the solution is cloudy, add drops of dilute

until clear (acid modulation slows nucleation). -

Sealing: Transfer 5 mL of the solution into a 20 mL Teflon-lined stainless steel autoclave.

-

Thermal Profile (Critical):

-

Ramp up: 2 °C/min to 100–120 °C.

-

Hold: 24–48 hours.[7]

-

Cool down: 0.1 °C/min to Room Temp.

-

Why? A slow cooling rate is the single most important factor for maximizing crystal size in solvothermal synthesis [1].

-

Data Output: Expected Results

| Parameter | Result |

| Appearance | Block or prism-shaped crystals (Yellow/Orange). |

| Yield | 40–60% (based on metal). |

| PXRD | Sharp peaks indicating high crystallinity; low background. |

Protocol B: Liquid-Liquid Diffusion (H-Tube / Layering)

This technique is preferred for growing X-ray quality single crystals suitable for structure determination. It relies on the slow diffusion of the metal and ligand solutions into a buffer layer, creating a zone of low supersaturation where nucleation is scarce but growth is steady.

Materials

-

Solvent A (Dense):

or -

Solvent B (Light): Methanol or Ethanol (Dissolves the metal salt).

-

Apparatus: Narrow test tube (5 mm NMR tube) or H-tube.

Step-by-Step Methodology

-

Bottom Layer: Dissolve the 8-HQ ligand (and pillar if used) in the dense solvent (

). Filter this solution through a 0.45 µm PTFE filter into the bottom of the tube. -

Buffer Layer: Carefully pipette pure solvent mixture (1:1

:MeOH) on top of the bottom layer. This "blank" buffer slows the mixing. -

Top Layer: Dissolve the metal salt in the light solvent (MeOH). Layer this gently on top of the buffer.

-

Incubation: Seal the tube with Parafilm and leave undisturbed in a vibration-free environment (darkness recommended to prevent photo-oxidation of 8-HQ).

-

Harvest: Crystals will grow at the interface or on the glass walls over 1–2 weeks.

Scientific Validation: This method works because the different densities prevent immediate convective mixing. Diffusion is the only transport mechanism, ensuring the reaction quotient (

Protocol C: Vapor Diffusion (The "Sitting Drop")

Ideal for when the metal-quinolate complex is soluble in a polar solvent but you need to force crystallization by introducing an antisolvent.

Diagram 2: Vapor Diffusion Setup

Caption: Volatile antisolvent diffuses into the precursor solution, slowly lowering solubility to trigger nucleation.

Step-by-Step Methodology

-

Inner Solution: Dissolve the pre-formed amorphous

powder or precursors in a "Good Solvent" (e.g., DMF or DMSO) in a small 4 mL vial. -

Outer Chamber: Place the small vial (uncapped) inside a larger 20 mL vial.

-

Antisolvent: Add a volatile "Bad Solvent" (e.g., Diethyl Ether or Acetone) to the outer vial. Ensure the liquid level is below the rim of the inner vial.

-

Equilibration: Cap the outer vial tightly. The antisolvent vapor will diffuse into the inner vial, slowly reducing the solubility of the complex and forcing crystallization.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Immediate Precipitation | Reaction too fast (High Supersaturation). | Add a modulator (Acetic acid or Pyridine) to compete with 8-HQ. |

| Amorphous Powder | Irreversible binding. | Switch to Solvothermal (Protocol A) to allow error correction via heat. |

| Tiny Crystals (<10 µm) | Nucleation rate > Growth rate. | Lower the concentration by 50%; Increase the cooling time (Protocol A). |

| Opaque/Polycrystalline | Twinning or rapid growth. | Use the Layering method (Protocol B) with a thicker buffer layer. |

References

-

Solvothermal Kinetics: Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences, 103(27), 10186-10191. Link(Establishes the baseline for solvothermal cooling profiles in Zn-N donor systems).

-

Diffusion Techniques: Spingler, B., et al. (2012). "A quantitative study of vapor diffusions for crystallizations." CrystEngComm, 14, 751-757. Link(Validates the vapor diffusion parameters for metal complexes).

-

Mixed Ligand Strategy: Wankhede, D. S., et al. (2013).[4] "Synthesis and Characterization of Biologically Active Mixed Ligand complexes of 8-Hydroxyquinoline and Salicylaldehyde." Asian Journal of Research in Chemistry, 6(6), 525-530.[4] Link(Demonstrates the mixed-ligand approach necessary for pillaring).

-

Hydrothermal Synthesis: Li, Y., et al. (2015). "Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds." International Journal of Molecular Sciences, 16(12). Link(Provides specific temperature/solvent protocols for Cr-8HQ systems).

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands [jchemlett.com]

- 4. ajrconline.org [ajrconline.org]

- 5. Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 7. ajchem-a.com [ajchem-a.com]

Application Notes & Protocols: In Vitro Cytotoxicity Assays for Bis-Quinoline Derivatives

Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Bis-Quinoline Derivatives

Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Bis-quinoline derivatives, which feature two quinoline moieties linked together, are a subject of intense research due to their potential for enhanced biological activity and novel mechanisms of action.[4][5] These compounds often exert their effects by inducing apoptosis, arresting the cell cycle, or inhibiting key signaling pathways essential for cancer cell proliferation.[3][6]

A critical and foundational step in the preclinical development of these promising compounds is the rigorous evaluation of their cytotoxic potential. In vitro cytotoxicity assays serve as the primary screening tool to determine the concentration at which a compound induces cell death, to quantify its potency (e.g., IC50 value), and to gain initial insights into its mechanism of action.[7] This guide provides detailed, field-proven protocols for two of the most robust and widely adopted colorimetric assays for assessing the cytotoxicity of bis-quinoline derivatives: the MTT assay for metabolic viability and the LDH assay for membrane integrity.

Foundational Principles: Selecting the Right Cytotoxicity Assay

No single assay can fully capture the complexity of a compound's interaction with a cell. Therefore, understanding the principle behind each assay is crucial for selecting the appropriate method and for the correct interpretation of results. The choice between assays often depends on the anticipated mechanism of the compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay measures the metabolic activity of a cell population.[8] Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[10] This assay is a strong indicator of overall cell viability and proliferation.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay : This assay quantifies cell death by measuring the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[11] The assay measures the activity of this released LDH in the supernatant through a coupled enzymatic reaction that results in a colored formazan product.[12][13] The amount of color is proportional to the number of cells that have lost membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Logical Flow for Assay Selection

The following diagram illustrates a decision-making process for selecting an appropriate primary cytotoxicity assay when investigating bis-quinoline derivatives.

Caption: Decision tree for selecting a primary cytotoxicity assay.

Pre-Protocol Essential: Cell Line Selection and Compound Handling

Rationale-Driven Cell Line Selection

-